Cerous molybdate

描述

It is a light brown powder with a molecular weight of 760.04 g/mol and a melting point of 973°C . This compound is insoluble in water but can dissolve in acids and strong bases . Cerium molybdenum oxide is primarily used as a catalyst in various chemical reactions, making it a valuable material in both industrial and research settings .

准备方法

Synthetic Routes and Reaction Conditions: Cerium molybdenum oxide can be synthesized through several methods. One common approach involves the co-precipitation of cerium and molybdenum salts. The process typically includes the following steps:

- Dissolving cerium nitrate and ammonium molybdate in water.

- Adjusting the pH of the solution to induce precipitation.

- Filtering, washing, and drying the precipitate to obtain cerium molybdenum oxide .

Industrial Production Methods: In industrial settings, cerium molybdenum oxide is often produced using high-temperature solid-state reactions. This method involves mixing cerium oxide and molybdenum oxide powders, followed by calcination at elevated temperatures to form the desired compound .

化学反应分析

Types of Reactions: Cerium molybdenum oxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in redox reactions.

Reduction: Under certain conditions, it can be reduced to lower oxidation states.

Substitution: It can participate in substitution reactions where one of its components is replaced by another element or compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

Substitution: Reactions often occur in the presence of acids or bases to facilitate the exchange of ions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .

科学研究应用

Photocatalytic Applications

Photocatalysis is one of the most prominent applications of cerous molybdate. The compound has shown remarkable efficiency in the degradation of organic pollutants and dyes under UV light.

- Efficiency in Dye Degradation : Research indicates that this compound nanoparticles can effectively degrade dyes such as Fuschin and crystal violet. For instance, a study reported a degradation efficiency of 92% for Fuschin dye within 90 minutes under solar light irradiation . Another study demonstrated an 89% degradation rate for crystal violet after five hours of visible light exposure .

- Antimony Doping : The incorporation of antimony into this compound has been shown to enhance its photocatalytic properties. An Sb-doped variant achieved a photocatalytic efficiency of 85.8% against diclofenac potassium within 180 minutes of UV exposure, with the reaction following pseudo-first-order kinetics .

Corrosion Inhibition

This compound serves as an effective corrosion inhibitor for metallic alloys, particularly aluminum alloys.

- Performance in Coatings : Studies have demonstrated that this compound can improve the corrosion resistance of epoxy-coated aluminum alloys. The addition of this compound containers in coatings exposed to saline environments significantly enhanced their performance over 28 days .

- Mechanism : The protective mechanism is attributed to the formation of a stable oxide layer on the metal surface, which reduces the rate of corrosion in aggressive environments.

Dielectric Properties

This compound exhibits interesting dielectric properties , making it suitable for applications in electronic devices.

- Dielectric Constant : Research has shown that doping this compound with antimony leads to an increase in its dielectric constant and a decrease in loss tangent, indicating improved energy storage capabilities . For example, the dielectric constant was recorded at at 20 Hz for doped samples.

- Charge Storage Applications : The enhanced dielectric properties suggest potential applications in charge storage devices, where efficient energy retention is critical.

Data Summary

作用机制

The mechanism by which cerium molybdenum oxide exerts its effects involves its redox activity. The compound can switch between different oxidation states, primarily Ce3+ and Ce4+, allowing it to participate in redox reactions. This redox cycling enables it to neutralize reactive oxygen species, making it effective as an antioxidant . Additionally, its ability to interact with bacterial cell walls contributes to its antibacterial properties .

相似化合物的比较

Cerium molybdenum oxide can be compared with other cerium-based compounds, such as cerium oxide (CeO2) and cerium sesquioxide (Ce2O3). While all these compounds exhibit redox activity, cerium molybdenum oxide is unique due to the presence of molybdenum, which enhances its catalytic properties . Similar compounds include:

Cerium oxide (CeO2): Known for its use in catalytic converters and as an oxygen storage material.

Cerium sesquioxide (Ce2O3): Utilized in various electronic and catalytic applications.

生物活性

Cerous molybdate, specifically cerium molybdate (Ce(MoO)), has garnered attention in various fields due to its unique biological activities and potential applications in environmental remediation, catalysis, and nanotechnology. This article explores the biological activity of this compound, including its antibacterial, antiviral properties, and photocatalytic efficiency, supported by case studies and research findings.

Overview of this compound

This compound is a metal molybdate compound characterized by its semiconductive properties. It can exist in different crystalline forms, including monoclinic and tetragonal structures, depending on the synthesis conditions such as temperature and precursor materials used. The biological activity of this compound can be influenced by its structural properties, particle size, and the presence of dopants.

Antibacterial and Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial and antiviral properties. For instance:

- Antibacterial Activity : Research has shown that cerium molybdate nanoparticles effectively inhibit the growth of Escherichia coli and Staphylococcus aureus. The mechanism involves both direct contact with bacterial cells and the release of dissolved ions that exert antimicrobial effects .

- Antiviral Activity : this compound has also been evaluated for its antiviral properties against bacteriophages such as Qβ and Φ6. The antiviral efficacy is attributed to the inactivation of alkaline phosphatase enzyme proteins on these materials, suggesting a dual mechanism involving both surface interaction and ion release .

Photocatalytic Properties

The photocatalytic activity of this compound has been extensively studied, particularly in the degradation of organic pollutants under UV light. Key findings include:

- Efficiency : Pristine cerium molybdate demonstrated a photocatalytic efficiency of approximately 85.8% for the degradation of diclofenac potassium within 180 minutes of UV exposure. This efficiency was significantly enhanced through doping with antimony (Sb), which improved charge separation and reduced recombination rates .

- Kinetics : The photocatalytic reaction followed pseudo-first-order kinetics with an apparent rate constant of 0.0105 min. The introduction of Sb into the cerium molybdate lattice not only improved photocatalytic performance but also enhanced dielectric properties, making it suitable for applications in charge storage devices .

Synthesis Methods

This compound can be synthesized using various methods that affect its morphology and biological activity:

- Co-precipitation Method : This method allows for controlled doping and results in smaller particle sizes conducive to enhanced biological activity .

- Solvothermal Method : This approach yields nanostructures with improved surface area and reactivity, further enhancing photocatalytic efficiency .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of cerium molybdate nanoparticles against E. coli. The results indicated a significant reduction in bacterial viability upon exposure to these nanoparticles, confirming their potential as antibacterial agents in medical applications.

Case Study 2: Photocatalytic Degradation

In another study focusing on wastewater treatment, cerium molybdate showed remarkable efficiency in degrading pharmaceutical contaminants like diclofenac. The study highlighted the role of UV light in activating the photocatalyst, leading to effective pollutant breakdown.

Data Summary

| Property | Value/Description |

|---|---|

| Crystalline Structure | Monoclinic / Tetragonal |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Antiviral Activity | Inactivation of bacteriophages Qβ and Φ6 |

| Photocatalytic Efficiency | 85.8% degradation of diclofenac potassium |

| Kinetics | Pseudo-first-order with k = 0.0105 min |

属性

IUPAC Name |

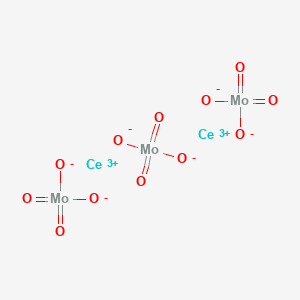

cerium(3+);dioxido(dioxo)molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3Mo.12O/q2*+3;;;;;;;;;;6*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVVRXVLVQWRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2Mo3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Cerium molybdenum oxide (Ce2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13454-70-1 | |

| Record name | Cerium molybdenum oxide (Ce2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。